REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3](=[O:14])[C:4]2[C:9]([C:10](=[O:13])[C:11]=1Cl)=[CH:8][CH:7]=[CH:6][CH:5]=2.[CH3:15][O:16][C:17]1[CH:25]=[CH:24][C:20]([C:21](Cl)=[O:22])=[CH:19][CH:18]=1.S(=O)(=O)(O)O>ClCCl>[O:14]=[C:3]1[C:2]2[N:1]=[C:21]([C:20]3[CH:24]=[CH:25][C:17]([O:16][CH3:15])=[CH:18][CH:19]=3)[O:22][C:11]=2[C:10](=[O:13])[C:9]2[CH:8]=[CH:7][CH:6]=[CH:5][C:4]1=2
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
NC=1C(C2=CC=CC=C2C(C1Cl)=O)=O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
|
0.003 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After 3 h of reflux
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the black oily residue obtained
|
Type
|
WASH
|
Details
|
washed with a solution of 10N sodium hydroxide
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with water, and finally dried over calcium chloride
|
Type
|
CUSTOM
|
Details
|
The product is then purified on a flash column (support: silica 6-35 mm; conditioning: heptane; eluant: dichloromethane/heptane, 60/40)
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C=2C=CC=CC2C(C2=C1N=C(O2)C2=CC=C(C=C2)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.1 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |